(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride
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Overview
Description
“®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride” is a chemical compound. It is a key intermediate in the synthesis of Sitagliptin phosphate . Sitagliptin phosphate is an oral antihyperglycemic (anti-diabetic drug) of the dipeptidyl peptidase-4 (DPP-4) inhibitor class .
Synthesis Analysis
The synthesis of “®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride” involves several steps. An alternate formal synthesis of Sitagliptin phosphate is disclosed from 2,4,5-trifluorobenzadehyde in 8 linear steps with an overall yield of 31% . The chiral β-amino acid moiety present in sitaglitpin is installed via an asymmetric hydrogenation followed by a stereoselective Hofmann rearrangement as the key steps .
Molecular Structure Analysis
The molecular formula of “®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride” is C15 H18 F3 N O4 . The molecular weight is 333.30 .
Chemical Reactions Analysis
The key chemical reactions involved in the synthesis of “®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride” include an asymmetric hydrogenation and a stereoselective Hofmann rearrangement .
Scientific Research Applications
Solubility and Thermodynamics : The solubility of Boc-protected (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid in various solvents was studied, showing increased solubility with rising temperature. This study provides valuable data for the compound's applications in different solvents, essential for its use in chemical syntheses (Fan et al., 2016).
Synthesis of Sitagliptin : Novel methods for synthesizing enantiomers of 3-hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid, a key building block for sitagliptin (a diabetes drug) and its derivatives, were developed (Fıstıkçı et al., 2012).
Use in Crystal Engineering : The compound's derivative, baclofen, was used to study multicomponent crystals with various acids. This research aids in understanding the compound's role in crystal engineering and pharmaceutical formulation (Báthori & Kilinkissa, 2015).
Enzymatic Synthesis for Drug Intermediates : A study on enzymatic synthesis of sitagliptin intermediates using aminotransferase demonstrates the compound's importance in biocatalytic processes for pharmaceutical applications (Hou et al., 2016).
Efficient Synthesis : Efficient synthesis of 3-R-Boc-amino-4-(2,4,5-trifluorophenyl)butyric acid from L-methionine was reported, indicating the compound's utility in organic synthesis and drug manufacturing (Pan et al., 2015).
Asymmetric Hydrogenation : The compound was synthesized using asymmetric hydrogenation, showing its potential in creating chirally pure pharmaceutical intermediates (Kubryk & Hansen, 2006).
Synthesis of γ-Aminobutyric Acid Derivatives : This research explored the synthesis of 3,4-disubstituted aminobutyric acids, showcasing the compound's relevance in developing pharmacologically active substances (Vasil'eva et al., 2016).
Development of New DPP-4 Inhibitors : Compounds containing (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid were designed and found to be potent inhibitors of DPP-4, important for diabetes drug development (Maslov et al., 2022).
Mechanism of Action
Mode of Action
It is known that the compound is a chiral β-amino acid . Chiral compounds are known to interact with biological targets in a stereospecific manner, which means the compound’s 3D orientation can significantly influence its interaction with its target.
Biochemical Pathways
It has been used in the synthesis of sitagliptin phosphate , a drug used to treat type 2 diabetes. Sitagliptin works by inhibiting the enzyme DPP-4, which results in increased levels of incretin hormones, improved insulin release, and decreased glucagon release .
Result of Action
As a key intermediate in the synthesis of sitagliptin phosphate , it may share some of the antidiabetic effects of this drug.
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific conditions of the biochemical environment .
Cellular Effects
Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of ®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride vary with different dosages in animal models .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of ®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride within cells and tissues are not well-characterized . It may interact with transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2.ClH/c11-7-4-9(13)8(12)2-5(7)1-6(14)3-10(15)16;/h2,4,6H,1,3,14H2,(H,15,16);1H/t6-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHZEWNJQKHBTG-FYZOBXCZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)CC(CC(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=CC(=C1F)F)F)C[C@H](CC(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661609 |
Source
|
Record name | (3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204818-19-8 |
Source
|
Record name | (3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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